molecular formula C21H25IN6O8 B13748115 Acetamide,N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]- CAS No. 62607-26-5

Acetamide,N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]-

Katalognummer: B13748115
CAS-Nummer: 62607-26-5
Molekulargewicht: 616.4 g/mol
InChI-Schlüssel: SMHNZXAPRVGABZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an acetamide group, a bis(2-methoxyethyl)amino group, and a diazenyl group attached to a phenyl ring substituted with iodine and nitro groups. Its molecular formula is C20H23IN6O7, and it has a molecular weight of 586.34 g/mol .

Vorbereitungsmethoden

The synthesis of Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]- involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the diazotization of 2-iodo-4,6-dinitroaniline followed by coupling with 5-[bis(2-methoxyethyl)amino]-2-methoxyphenylamine. The reaction conditions typically require acidic or basic environments, controlled temperatures, and specific solvents to ensure the desired product is obtained .

Analyse Chemischer Reaktionen

Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]- undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.

    Industry: It is used in the development of dyes and pigments due to its vibrant color properties.

Wirkmechanismus

The mechanism of action of Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The diazenyl group plays a crucial role in these interactions, facilitating the formation of stable complexes with biological molecules. The pathways involved include enzyme inhibition and modulation of protein-protein interactions .

Vergleich Mit ähnlichen Verbindungen

Compared to other similar compounds, Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]- stands out due to its unique combination of functional groups. Similar compounds include:

Eigenschaften

CAS-Nummer

62607-26-5

Molekularformel

C21H25IN6O8

Molekulargewicht

616.4 g/mol

IUPAC-Name

N-[5-[bis(2-methoxyethyl)amino]-2-[(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide

InChI

InChI=1S/C21H25IN6O8/c1-13(29)23-16-11-18(26(5-7-34-2)6-8-35-3)20(36-4)12-17(16)24-25-21-15(22)9-14(27(30)31)10-19(21)28(32)33/h9-12H,5-8H2,1-4H3,(H,23,29)

InChI-Schlüssel

SMHNZXAPRVGABZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2I)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCOC)CCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.